3-amino-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid hydrochloride
Description
3-Amino-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid hydrochloride is a tetrahydrocarbazole derivative with a carboxylic acid group at position 6 and an amino group at position 3, modified as a hydrochloride salt. Its core structure consists of a partially hydrogenated carbazole scaffold, which confers unique physicochemical and biological properties. Key characteristics include:
Properties
IUPAC Name |
6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c14-8-2-4-12-10(6-8)9-5-7(13(16)17)1-3-11(9)15-12;/h1,3,5,8,15H,2,4,6,14H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLMSOILOMTLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a Fischer indole synthesis. This reaction involves the condensation of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions.
Amination: The introduction of the amino group at the 3-position is achieved through a nucleophilic substitution reaction. This step often requires the use of a suitable amine source, such as ammonia or an amine derivative, under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide or a carboxylating agent in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the carbazole core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Halogenating agents and alkylating agents are often employed in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives such as alcohols or aldehydes.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
3-amino-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-amino-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The tetrahydrocarbazole scaffold is versatile, with modifications at positions 3, 6, and 9 significantly altering biological activity. Below is a comparative analysis of structurally related compounds:
Physicochemical and Pharmacokinetic Profiles
- Solubility : Hydrochloride salts (e.g., target compound and 6-chloro derivative) improve aqueous solubility, aiding bioavailability .
- Melting Points : Derivatives with bulky substituents (e.g., 9-ethyl-1-oxo) exhibit higher melting points due to crystallinity .
- Metabolic Stability : Carboxamide derivatives (e.g., BMS-986142) show enhanced stability over carboxylic acids, as seen in their advanced clinical progression .
Biological Activity
3-amino-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid hydrochloride is a unique heterocyclic compound belonging to the carbazole family. Its structure includes both an amino group and a carboxylic acid group, which contribute to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry and biological research.
Molecular Structure
- IUPAC Name: 6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid; hydrochloride
- Molecular Formula: C13H14ClN2O2
- Molecular Weight: 270.72 g/mol
Chemical Structure Representation
| Property | Value |
|---|---|
| InChI | InChI=1S/C13H14N2O2.ClH/c14-8-2-4-12-10(6-8)9-5-7(13(16)17)1-3-11(9)15-12;/h1,3,5,8,15H,2,4,6,14H2,(H,16,17);1H |
| SMILES | OC(=O)c1ccc2[nH]c3CCCCc3c2c1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the amino and carboxylic acid groups allows for various interactions that can modulate biological pathways.
Key Biological Effects
- Anticancer Activity : Research indicates that this compound may inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : It has shown potential in protecting neuronal cells from oxidative stress and neurodegeneration.
- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains.
1. Anticancer Studies
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of carbazole derivatives including this compound. The compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.
2. Neuroprotection
In vitro studies demonstrated that this compound protects neuronal cells from glutamate-induced excitotoxicity. The mechanism involved modulation of calcium ion influx through NMDA receptors.
3. Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Carbazole | Base structure without amino/carboxyl | Limited biological activity |
| 2-Amino-carbazole | Contains an amino group | Mild anticancer properties |
| 3-Amino-6-carboxamido-tetrahydrocarbazole | Similar structure with carboxamido group | Enhanced neuroprotective effects |
Q & A
Q. What are the recommended synthetic routes for 3-amino-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves cyclization of substituted indole precursors followed by functionalization of the carbazole core. Key steps include acid-catalyzed ring closure and subsequent amidation/hydrochloride salt formation. Purity optimization requires chromatographic techniques (e.g., reverse-phase HPLC) and crystallization from polar aprotic solvents. Statistical design of experiments (DoE) can minimize trial-and-error approaches by systematically varying parameters like temperature, stoichiometry, and reaction time .
Q. How can researchers confirm the structural identity of this compound, particularly distinguishing it from analogs like 6-chloro derivatives?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR spectroscopy (¹H/¹³C, COSY, HSQC) to resolve positional ambiguities. For example, the absence of a chlorine atom (cf. 6-chloro analog, CAS 147008-96-6 ) can be verified via X-ray crystallography or elemental analysis. Comparative IR spectroscopy can also differentiate amine and carboxylic acid functional groups .
Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?
- Methodological Answer : Refer to the compound’s Safety Data Sheet (SDS) for hazard identification (e.g., irritant properties). Standard practices include using fume hoods for weighing, nitrile gloves, and eye protection. Hydrochloride salts may release HCl vapor under heating; neutralization traps are recommended during reflux. Emergency procedures should align with institutional Chemical Hygiene Plans .
Advanced Research Questions
Q. How can computational methods streamline the design of reactions involving this carbazole derivative?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing experimental iterations. Tools like ICReDD’s reaction path search algorithms integrate computational predictions with experimental validation, enabling efficient optimization of catalysts or solvents. Molecular dynamics simulations further assess solubility and stability under varying conditions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer : Contradictions may arise from tautomerism or dynamic processes. Variable-temperature NMR can detect conformational changes, while deuterium exchange experiments identify labile protons. For ambiguous NOE effects, 2D-NMR (e.g., NOESY) clarifies spatial relationships. Cross-referencing with crystallographic data (if available) resolves stereochemical uncertainties .
Q. How can researchers scale up synthesis while maintaining yield and minimizing byproducts?
- Methodological Answer : Apply reactor design principles (e.g., continuous-flow systems) to enhance heat/mass transfer. Membrane separation technologies (e.g., nanofiltration) improve purification efficiency at larger scales. Kinetic studies using inline spectroscopy (e.g., FTIR) monitor intermediate formation, enabling real-time adjustments to reaction parameters .
Q. What advanced techniques characterize the compound’s solid-state properties (e.g., polymorphism, hydrate formation)?
- Methodological Answer : Use powder X-ray diffraction (PXRD) to identify polymorphic forms and thermal analysis (DSC/TGA) to detect hydrates/solvates. Dynamic vapor sorption (DVS) assesses hygroscopicity. Pair with solid-state NMR (ssNMR) to probe crystallinity and hydrogen-bonding networks, critical for formulation stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
